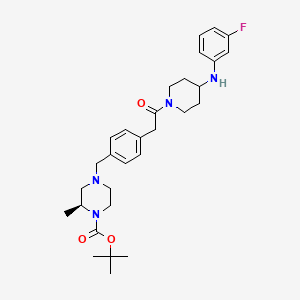
2-Allyl-3,4-dimethoxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Unnatural Analog of Azafluoranthene Alkaloid
2-Allyl-3,4-dimethoxybenzaldehyde has been utilized in the synthesis of 2-methyltriclisine, an unnatural analog of the azafluoranthene alkaloid triclisine. This process, achieved through a 10-step synthesis from 2-bromo-3,4-dimethoxybenzaldehyde, demonstrates the compound's role in constructing complex heterocyclic structures (Silveira et al., 2009).
Development of High-Performance Thermosets
In another study, novel benzoxazine monomers containing allyl groups, synthesized from phenol and Bisphenol A with allylamine and formaldehyde, were developed. These monomers, which include derivatives of this compound, exhibit excellent thermomechanical properties and are significant for creating high-performance thermosets (Agag & Takeichi, 2003).
Optical Studies of Metal Complexes
A study aimed at synthesizing and conducting optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes utilized this compound. These studies are significant for understanding the optical properties of such complexes, which have applications in materials science (Mekkey et al., 2020).
Preparation of o-Toluic Acid
An efficient synthesis process for 3,4-dimethoxy-o-toluic acid, starting with 2,3-dimethoxybenzaldehyde, demonstrates the utility of this compound in producing important chemical intermediates. This process has implications for large-scale chemical production (Connolly et al., 2004).
Analysis of Ortho-dimethoxybenzene Derivatives
The study of ortho-dimethoxybenzene derivatives, including 3,4-dimethoxybenzaldehyde, provides insights into the molecular geometry and bond alternation influenced by ortho-dimethoxy groups. This research is significant for understanding the structural behavior of similar compounds (Krygowski et al., 1998).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
. This disruption can be achieved with redox-active compounds .
Cellular Effects
Benzaldehydes, including 2-Allyl-3,4-dimethoxybenzaldehyde, have been found to have potent antifungal activity . They disrupt the cellular antioxidation system of fungi, effectively inhibiting fungal growth .
Molecular Mechanism
The molecular mechanism of this compound is not fully known. Benzaldehydes typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. Benzaldehydes are known to be involved in various biochemical reactions, including the disruption of cellular antioxidation systems .
properties
IUPAC Name |
3,4-dimethoxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIFTHYDTZQGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)

![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)





